molecular formula C9H12O3 B12722206 4,5-Dimethoxy-2-methylphenol CAS No. 72312-07-3

4,5-Dimethoxy-2-methylphenol

Cat. No.: B12722206
CAS No.: 72312-07-3
M. Wt: 168.19 g/mol
InChI Key: BNMCPQJHABZPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-methylphenol is a substituted phenol compound of significant interest in organic chemistry and fragrance research. While specific studies on this exact compound are not readily available, structurally similar compounds like 2,6-Dimethoxy-4-methylphenol are known to be used as flavor and fragrance agents . This suggests potential applications for this compound in the development of novel aromatic compounds and as a key intermediate in synthetic organic chemistry. Researchers value this compound for its methoxy and methyl substitutions on the phenolic ring, which influence its electronic properties and reactivity. These characteristics make it a versatile building block for synthesizing more complex molecules, potentially for pharmaceutical and material science applications. As with many specialized phenolic compounds, it may serve as a precursor in the synthesis of ligands, polymers, or other fine chemicals. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72312-07-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4,5-dimethoxy-2-methylphenol

InChI

InChI=1S/C9H12O3/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5,10H,1-3H3

InChI Key

BNMCPQJHABZPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)OC)OC

Origin of Product

United States

Natural Occurrence and Biogenic Pathways of 4,5 Dimethoxy 2 Methylphenol

The presence of 4,5-Dimethoxy-2-methylphenol in the natural world is not widespread, with its identification primarily linked to specific plant species and the thermal degradation products of lignocellulosic materials.

Isolation and Characterization from Botanical Sources

While a diverse array of phenolic compounds has been identified in Nicotiana tabacum (tobacco), the specific isolation and detailed characterization of this compound from the plant material itself is not extensively documented in current research. Studies on tobacco have successfully identified numerous other polyphenols, including chlorogenic acid, rutin, and various flavonoids. iau.iracs.org The volatile profile of tobacco and its smoke is complex, containing a multitude of compounds. For instance, liquid smoke derived from tobacco waste has been shown to contain related methoxylated phenols such as 2-methoxy-4-methylphenol (B1669609) and 2,6-dimethoxyphenol (B48157), suggesting that precursors to this compound are present within the plant. coresta.org

Identification in Pyrolytic By-products from Lignocellulosic Biomass

The thermal decomposition of lignocellulosic biomass, a major component of plant cell walls, is a notable source of this compound. Lignin (B12514952), a complex polymer of phenylpropanoid units, undergoes cleavage of its ether and carbon-carbon bonds at high temperatures to yield a variety of phenolic compounds.

Research on the flash pyrolysis of cotton residues (Gossypium arboreum), a form of lignocellulosic biomass, has led to the direct identification of this compound among the pyrolytic products. The following table details the relative abundance of this and other related compounds identified in the bio-oil.

Compound NameRetention Time (min)Relative Peak Area (%)Molecular FormulaMolecular Weight
This compound 3.75-C₉H₁₂O₃168
4-(1-Hydroxyethyl)-2-methoxyphenol3.05-C H₁₂O₃168
1,2,4-Trimethoxybenzene1.11-C₉H₁₂O₃168
2,5-Dimethoxybenzyl alcohol1.07-C₉H₁₂O₃168

Table 1: Selected phenolic compounds identified in the pyrolytic oil of cotton residues. Data interpretation from scientific literature.

Advanced Extraction and Isolation Methodologies for Phenolic Metabolites

The extraction of phenolic compounds from botanical sources has evolved beyond conventional solvent-based methods. Modern techniques offer improved efficiency, reduced solvent consumption, and the use of more environmentally friendly solvents. These advanced methodologies are applicable to the isolation of a broad spectrum of phenolic metabolites, including this compound, from plant matrices like tobacco.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and accelerating the extraction of intracellular compounds. hielscher.com UAE can be performed with various solvents, including water and ethanol, often at lower temperatures and for shorter durations compared to conventional methods. hielscher.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to the rupture of plant cells and the release of target compounds. nih.gov This method is known for its speed and efficiency in extracting phenolic compounds from tobacco waste. nih.gov

Green Solvents: The use of Natural Deep Eutectic Solvents (NaDESs) represents a significant advancement in green extraction chemistry. mdpi.comnih.gov These solvents are mixtures of natural compounds, such as sugars, organic acids, and amino acids, that form a eutectic mixture with a melting point lower than that of the individual components. NaDESs are biodegradable, have low toxicity, and can be highly effective in extracting phenolic compounds from plant materials, including tobacco inflorescences. mdpi.comnih.gov For instance, a study on tobacco inflorescences demonstrated that a NaDES composed of lactic acid and sucrose (B13894) was highly effective and selective for the extraction of total phenolic compounds. mdpi.com

Extraction TechniquePrincipleAdvantagesApplicable Solvents
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation disrupts cell walls, enhancing mass transfer.Reduced extraction time and solvent consumption, can be performed at lower temperatures.Water, ethanol, ethanol-water mixtures. hielscher.com
Microwave-Assisted Extraction (MAE)Microwave energy heats the solvent and disrupts plant cells.Rapid extraction, higher yields, reduced solvent use. nih.govEthanol, water.
Natural Deep Eutectic Solvents (NaDESs)Formation of a liquid eutectic mixture with unique solvent properties.Green, biodegradable, low toxicity, high extraction efficiency for specific compounds. mdpi.comnih.govMixtures of sugars, organic acids, choline (B1196258) chloride, etc. mdpi.com

Table 2: Overview of advanced extraction methodologies for phenolic compounds from botanical sources.

Biosynthesis and Biotransformation Pathways (Elucidation and Enzymatic Mechanisms)

The biogenic origin of this compound is rooted in the fundamental metabolic pathways of plants, specifically the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of phenolic compounds.

Precursor Analysis and Metabolic Fates in Biological Systems (Non-Human Organisms)

The biosynthesis of this compound likely begins with the amino acid L-phenylalanine, the primary precursor for the phenylpropanoid pathway. viper.ac.in Through a series of enzymatic reactions, L-phenylalanine is converted into various cinnamic acid derivatives. The core structure of this compound, a substituted cresol (B1669610) (methylphenol), suggests that p-cresol (B1678582) (4-methylphenol) is a key intermediate. The subsequent methoxylation at the C4 and C5 positions would lead to the final compound.

In non-human biological systems, particularly microorganisms, cresols can undergo various biotransformations. Certain bacteria possess enzymatic machinery to degrade cresols. For example, some soil bacteria can hydroxylate cresols as a first step in their catabolism. researchgate.netresearchgate.net The metabolic fate of this compound in such organisms would likely involve demethylation or further hydroxylation, leading to its breakdown. The intestinal microbiota of various organisms can also metabolize phenolic compounds, with some bacterial species capable of both producing and degrading cresols. frontiersin.org

Enzymatic Biocatalysis in Phenol (B47542) Methylation and Hydroxylation

The key enzymatic steps in the biosynthesis of this compound are the sequential methylation reactions of the hydroxyl groups on the phenolic ring. These reactions are catalyzed by a class of enzymes known as O-methyltransferases (OMTs). OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

In Nicotiana tabacum, several OMTs have been identified and characterized, playing crucial roles in lignin biosynthesis. nih.govnih.govfrontiersin.orgresearchgate.net These enzymes exhibit specificity for different phenylpropanoid substrates. Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT) are two key enzymes that catalyze the methylation of caffeoyl-CoA and caffeic acid/5-hydroxyferulic acid, respectively. nih.govfrontiersin.org The biosynthesis of a dimethoxy-substituted phenol like this compound would necessitate the action of OMTs that can catalyze methylation at both the C4 and C5 positions of a dihydroxylated precursor. Studies on tobacco have revealed the presence of distinct OMTs with both para- and meta-directing activities, indicating the enzymatic potential for such specific methylation patterns. nih.govcore.ac.uk

The hydroxylation steps that precede methylation are catalyzed by cytochrome P450-dependent monooxygenases, which are integral to the phenylpropanoid pathway. These enzymes introduce hydroxyl groups onto the aromatic ring of phenylpropanoid intermediates.

Advanced Synthetic Methodologies and Chemical Derivatization of 4,5 Dimethoxy 2 Methylphenol and Analogues

Development of Novel Synthetic Routes to the Core Structure

The construction of the 4,5-dimethoxy-2-methylphenol scaffold relies on precise control over the introduction and manipulation of functional groups on the aromatic ring.

Strategic Functional Group Interconversions

The synthesis of polysubstituted phenols often involves a series of functional group interconversions, where one functional group is transformed into another to achieve the desired substitution pattern. A common strategy for synthesizing methoxyphenols is the methylation of polyhydroxylated precursors like phloroglucinol (B13840) using methylating agents such as dimethyl sulfate. smolecule.com The Horner-Wadsworth-Emmons reaction is another powerful tool for carbon-carbon bond formation, which can be followed by functional group interconversions to yield complex natural products. conicet.gov.ar

Key transformations can include:

Esterification and Ether Formation: Phenolic hydroxyl groups can be converted to esters or ethers. smolecule.com

Oxidation: Phenols can be oxidized to form quinones. smolecule.com

Nitration: Electrophilic aromatic substitution with nitrating agents can introduce nitro groups, which can then be reduced to amines or otherwise modified. smolecule.com

Formylation: The direct introduction of a formyl group (-CHO) onto an aromatic ring can be achieved using reagents like dichloromethyl methyl ether with a silver trifluoromethanesulfonate (B1224126) catalyst. researchgate.net

These interconversions are crucial for building the specific arrangement of substituents found in this compound. A convergent synthesis might involve the initial para-methoxylation of 3-methylphenol, followed by a directed ortho-methylation, and finally a meta-methoxylation step to complete the core structure. smolecule.com

Regioselective Synthesis Approaches for Substituted Phenols

Achieving regioselectivity—the control of where substituents are placed on the aromatic ring—is a primary challenge in the synthesis of highly substituted phenols. oregonstate.edu The inherent directing effects of the hydroxyl group, which favors substitution at the ortho and para positions, must be overcome to achieve other patterns. smolecule.com

Modern methods for regioselective C-H bond functionalization offer precise control. nih.gov One powerful strategy is the use of Directed Metalation Groups (DMGs) . A DMG, such as an O-carbamate group, can direct a strong base (like an alkyllithium) to deprotonate the adjacent ortho position, creating a lithiated species that can then react with an electrophile. acs.orgnih.gov The O-carbamate group is considered one of the most powerful DMGs for the regioselective synthesis of ortho-substituted phenol (B47542) derivatives. acs.orgnih.gov

Other regioselective approaches include:

Friedel-Crafts Reactions: These classic reactions are used for the alkylation and acylation of aromatic rings, often employing a Lewis acid catalyst. nih.govrsc.org Intramolecular Friedel-Crafts reactions are particularly useful for constructing cyclic systems fused to the phenolic ring. nih.gov

Pauson-Khand Reaction: This reaction can be used to create bicyclic ketones which can then be photochemically rearranged to yield ortho-substituted phenols quantitatively. researchgate.net

Aryne Chemistry: The generation of highly reactive aryne intermediates allows for multicomponent coupling reactions, enabling the one-pot synthesis of ortho-disubstituted aromatic products. beilstein-journals.org

These advanced methods provide chemists with the tools to overcome the natural reactivity of the phenol ring and construct complex substitution patterns with high precision. oregonstate.edu

Chemical Modifications and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to produce a wide array of derivatives with potentially new properties.

Synthesis of Schiff Base Derivatives

Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. Phenolic Schiff bases are synthesized by reacting a substituted salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an appropriate amine. bohrium.com

For example, a Schiff base was prepared by refluxing a mixture of 2-hydroxy-4,6-dimethoxy-benzaldehyde and 4-propylaniline (B1194406) in ethanol. researchgate.net The resulting product, 3,5-dimethoxy-2-[(4-propylphenylimino)methyl]phenol, crystallizes in the phenol-imine tautomeric form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. researchgate.net Similarly, the reaction of 4,5-dimethoxy-2-formylphenol with 2-(trifluoromethyl)aniline (B126271) can produce the corresponding Schiff base, (E)-4,5-dimethoxy-2-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol. omu.edu.tr

The synthesis is often straightforward, involving refluxing the reactants in a suitable solvent like ethanol. researchgate.netnih.gov Microwave-assisted synthesis offers a rapid, efficient, and solvent-free alternative for preparing these derivatives. chemijournal.com

Table 1: Examples of Synthesized Schiff Base Derivatives

Formation of Heterocyclic Conjugates (e.g., Oxadiazoles (B1248032), Triazoles)

Phenolic compounds can serve as starting materials for the synthesis of various heterocyclic systems, such as oxadiazoles and triazoles. These heterocycles are often constructed by building upon a functional group attached to the phenolic ring.

1,3,4-Oxadiazoles: These five-membered rings can be synthesized from phenolic precursors through several routes. A common method involves the cyclization of N,N'-diacylhydrazines. researchgate.net For instance, a 2-hydroxy-3-methylbenzohydrazide can be cyclized with an aryl carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 6-(5-(Aryl)-1,3,4-oxadiazol-2-yl)-2-methylphenol derivatives. uobaghdad.edu.iq Another approach involves the iron(III) nitrate-mediated reaction of alkynes and nitriles, which proceeds through a nitrile oxide intermediate. organic-chemistry.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings linked to a phenol can start from a related heterocyclic compound. For example, a 6-(5-thio-1,3,4-oxadiazol-2-yl)-2-methylphenol can be reacted with hydrazine (B178648) to form a 4-amino-1,2,4-triazole-3-thione derivative. researchgate.netimpactfactor.org This triazole can then be used as a building block for creating fused heterocyclic systems. researchgate.netimpactfactor.org For example, reaction with 3,5-di-tert-butyl-4-hydroxybenzoic acid in POCl₃ yields a triazolo[3,4-b] oregonstate.eduresearchgate.netCurrent time information in Bangalore, IN.thiadiazole derivative. researchgate.netimpactfactor.org Another route involves the condensation of an amino group on the triazole with an aldehyde to form a Schiff base, which can then be cyclized. nih.gov

Table 2: Synthetic Routes to Phenolic Heterocyclic Conjugates

Targeted Alkylation and Arylation Reactions

Introducing new alkyl or aryl groups onto the this compound ring requires targeted reactions that can overcome the steric hindrance from existing substituents. smolecule.com

Alkylation Reactions: Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst. nih.govrsc.org For complex molecules, intramolecular versions of this reaction are highly effective for creating new ring systems. nih.gov However, a significant challenge in Friedel-Crafts alkylation is controlling the position of the new substituent and preventing over-alkylation. nih.gov

Arylation Reactions: C-H arylation is a modern approach that avoids the need for pre-functionalized starting materials. These reactions often use transition metal catalysts, such as palladium, to directly couple an aromatic C-H bond with an aryl halide. diva-portal.org Annulative π-extension (APEX) reactions are a powerful subset of C-H arylation that build extended, fused aromatic systems. diva-portal.org

As mentioned previously, Directed Metalation Groups (DMGs) are also extremely effective for targeted alkylation and arylation. acs.orgnih.gov By using an O-carbamate as a directing group on the phenol, a strong base can selectively deprotonate the ortho position. The resulting organolithium species can then be trapped with a variety of alkyl or aryl electrophiles, leading to cleanly substituted products. acs.org This method allows for the regioselective assembly of ortho-substituted phenol derivatives with high precision. acs.org

Table of Mentioned Compounds

Oxidative and Reductive Transformations on the Phenolic Core

The phenolic core of dimethoxy-methylphenol compounds is amenable to a variety of oxidative and reductive transformations, enabling the synthesis of diverse structures. These reactions typically target the hydroxyl group, the aromatic ring, or adjacent benzylic positions.

Oxidative Transformations:

The oxidation of phenols can lead to the formation of quinones, biphenols, or introduce further oxygenated functionalities. The outcome is highly dependent on the oxidant and reaction conditions. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and (diacetoxyiodo)benzene (B116549) (DIB), are effective for the oxygenation of phenols. researchgate.net Specifically, stabilized IBX (SIBX) has been used for the ortho-hydroxylation of 2-methylphenols, which can then dimerize. researchgate.net Anodic oxidation offers an alternative method for generating orthoquinone-type structures from phenolic precursors. researchgate.netarkat-usa.org

Oxidative cross-coupling represents a powerful strategy for forming C-C bonds between two different phenol units, creating unsymmetrical biphenols. acs.org This transformation can be challenging due to the tendency for self-coupling (homocoupling) of each phenol. acs.org However, methods using potassium persulfate (K₂S₂O₈) in trifluoroacetic acid, sometimes with a phase-transfer catalyst like Bu₄N⁺·HSO₃⁻, have been developed to favor cross-coupling. acs.org For instance, the coupling of 2,6-dimethoxy phenol with 2-naphthol (B1666908) has been achieved with high yield, where the para-position of the dimethoxyphenol couples with the ortho-position of the naphthol. acs.org Similarly, periodic acid (H₅IO₆) has been used as a metal-free oxidant for the cross-coupling of phenols with various electron-rich arenes, including the coupling of 2,6-dimethoxyphenol (B48157) at its para position. nsf.gov

Table 1: Examples of Oxidative Transformations on Phenol Analogues

Starting Phenol(s) Reagent/Method Product Type Yield Reference
2-Methylphenols Stabilized IBX (SIBX) Dimerized ortho-quinols Moderate researchgate.net
4-Bromoguaiacol (Diacetoxyiodo)benzene (DIB) ortho-Quinone dimethyl ketal 90-98% arkat-usa.org
2,6-Dimethoxyphenol + 2-Naphthol K₂S₂O₈, Bu₄N⁺·HSO₃⁻, CF₃COOH Unsymmetrical Biphenol 82% acs.org
2,6-Dimethoxyphenol + 1,3-Dimethoxybenzene H₅IO₆, HFIP Unsymmetrical Biaryl 65% nsf.gov

Reductive Transformations:

Reductive processes targeting dimethoxy-methylphenol derivatives often focus on the modification of side chains or the reduction of oxidized functionalities. A common transformation is the reduction of a ketone group on a side chain attached to the phenolic core. For example, arylalkyl ketones such as 6-(9-acetoxy-1-oxononyl)-2,3-dimethoxy-5-methylphenol can be hydrogenated to the corresponding alkyl derivative. google.com This type of reduction is typically carried out using a metal catalyst, such as palladium on charcoal (Pd/C), under a hydrogen atmosphere. google.com The reaction conditions can be tuned; for instance, using 5% Pd/C with sulfuric acid under hydrogen pressure effectively reduces the keto group. google.com In other cases, perchloric acid in acetic acid has been used for similar reductions at room temperature and atmospheric pressure. google.com

Table 2: Examples of Reductive Transformations on Phenol Derivatives

Starting Material Reagent/Catalyst Transformation Product Yield Reference
6-(9-acetoxy-1-oxononyl)-2,3-dimethoxy-5-methylphenol 5% Pd/C (50% water), H₂, H₂SO₄ Ketone Reduction 6-(9-acetoxynonyl)-2,3-dimethoxy-5-methylphenol 93.5% google.com
9-(2-hydroxy-3,4-dimethoxy-6-methylbenzoyl)-nonanoic acid 5% Pd/C, H₂, Acetic Acid Ketone Reduction 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-decanoic acid 57.7% google.com

Design and Synthesis of Structurally Modified Analogues (e.g., Dimethoxy-methylphenol derivatives)

The structural modification of dimethoxy-methylphenols is crucial for creating analogues with tailored properties. Synthetic strategies often involve electrophilic aromatic substitution to introduce new functional groups or multi-step sequences to build complex molecular architectures.

One fundamental modification is halogenation. For instance, 2,6-dimethoxy-4-methylphenol (B1584894) can undergo highly selective monobromination at the C3 position. google.com This reaction is typically performed by treating the phenol with bromine in a solvent system containing glacial acetic acid and a chlorinated solvent like 1,2-dichloroethane (B1671644) at a controlled temperature. google.com The resulting 3-bromo-2,6-dimethoxy-4-methylphenol serves as a key intermediate for further derivatization. google.com

More complex analogues can be constructed through multi-step synthetic routes. An example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which are designed as potential cytotoxic agents. nih.gov While not starting directly from a pre-formed dimethoxy-methylphenol, the synthesis utilizes a related building block, 2-(3,4-dimethoxyphenyl)ethanamine. nih.gov The synthesis involves an initial acylation, followed by a Bischler–Napieralski cyclization to form a dihydroisoquinoline core. nih.gov Subsequent reactions, such as alkylation with phenacyl bromides and the introduction of a basic side chain, complete the synthesis of the target analogues. nih.gov

Advanced catalytic methods also enable the synthesis of novel analogues. Nickel-catalyzed enantioselective reductive coupling reactions have been developed to synthesize axially chiral diaryl dicarboxylates. chinesechemsoc.org This strategy involves the cross-coupling or homo-coupling of aryl electrophiles, such as ortho-substituted triflates and bromides, using a chiral spirocyclic pyrrolidine (B122466) oxazoline (B21484) (SPDO) ligand. chinesechemsoc.org This methodology provides a powerful tool for constructing sterically hindered and structurally complex biaryl analogues derived from phenolic precursors. chinesechemsoc.org

Table 3: Synthesis of Structurally Modified Dimethoxy-methylphenol Analogues

Starting Material Key Reagents/Steps Product Class Yield Reference
2,6-Dimethoxy-4-methylphenol Bromine, Glacial Acetic Acid, 1,2-Dichloroethane Halogenated Phenol 98.1% google.com
2-(3,4-Dimethoxyphenyl)ethanamine 1. Acylation 2. Bischler–Napieralski Reaction 3. Alkylation Pyrrolo[2,1-a]isoquinoline 15-38% (final step) nih.gov
Naphthyl triflates and Aryl bromides Ni Catalyst, SPDO Ligand, Zn, Et₄NI Axially Chiral Biaryls High yields, excellent enantioselectivity chinesechemsoc.org

Sophisticated Spectroscopic and Structural Elucidation Techniques for 4,5 Dimethoxy 2 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1D, 2D, ¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region should contain two singlets, corresponding to the protons at C-3 and C-6, as they lack adjacent protons for coupling. The aliphatic region would feature a singlet for the methyl group (-CH₃) at C-2 and two separate singlets for the two methoxy (B1213986) groups (-OCH₃) at C-4 and C-5. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment. The two aromatic CH carbons (C-3 and C-6) and the four aromatic quaternary carbons (C-1, C-2, C-4, C-5) will resonate in the downfield region typical for aromatic systems. The carbons of the two methoxy groups and the single methyl group will appear in the upfield region.

2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the assignments for C-3, C-6, the C-2 methyl group, and the two methoxy groups. Analysis of lignin (B12514952) fractions containing related phenolic structures has utilized 2D HSQC to characterize the complex biopolymer. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be instrumental in placing the substituents on the aromatic ring by, for example, showing correlations from the methyl protons to C-1, C-2, and C-3, and from the methoxy protons to their respective attachment points (C-4 and C-5).

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling in the aromatic ring, in derivatives with adjacent aromatic protons, it would reveal their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Dimethoxy-2-methylphenol Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
-OH~5.0 (broad s)C1~145
Ar-H (C3-H or C6-H)~6.6 (s)C2~120
Ar-H (C3-H or C6-H)~6.7 (s)C3~115
4-OCH₃~3.8 (s)C4~148
5-OCH₃~3.8 (s)C5~142
2-CH₃~2.2 (s)C6~112
4-OCH₃~56
5-OCH₃~56
2-CH₃~16

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis (ESI-QTOFMS, GC/EI-MS, APCI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns. This compound has a molecular formula of C₉H₁₂O₃, corresponding to a molecular weight of 168.19 g/mol . nih.gov

The compound has been successfully identified in complex mixtures, such as those from the bioconversion of ferulic acid and pyrolysis of cotton residues, using Gas Chromatography-Mass Spectrometry (GC-MS). sphinxsai.comajol.info In these analyses, the compound is first separated by GC and then ionized and detected by MS.

Analysis of this compound by GC-MS revealed a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 168. sphinxsai.comajol.info The fragmentation pattern provides clues to the molecule's structure. Key fragments observed include ions at m/z 166, 151, and 123. ajol.info A plausible fragmentation pathway involves:

Loss of a hydroxyl radical (·OH): The molecular ion at m/z 168 can lose an ·OH radical (mass 17) to form a fragment at m/z 151.

Loss of Carbon Monoxide (CO): Phenolic compounds commonly lose a molecule of carbon monoxide (mass 28). The fragment at m/z 151 can undergo this loss to produce the ion at m/z 123.

Table 2: Key Mass Spectrometry Fragments for this compound Data sourced from GC-MS analysis. ajol.info

m/zProposed Fragment IonProposed Loss from Precursor
168[C₉H₁₂O₃]⁺ (Molecular Ion)-
166[C₉H₁₀O₃]⁺-2H
151[C₉H₇O₂]⁺-OH from M⁺
123[C₈H₇O]⁺-CO from m/z 151

Vibrational Spectroscopy (FT-IR) and Electronic Spectroscopy (UV-Vis) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In studies of lignin fractions rich in phenolic compounds, FT-IR spectra show characteristic absorption bands that would also be expected for this compound. nih.govresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound Ranges based on typical values for phenolic compounds found in lignin. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching~3400 (broad)
Aliphatic C-H (in -CH₃, -OCH₃)Stretching2918 - 2849
Aromatic C-HStretching>3000
Aromatic C=CRing Stretching~1600, ~1500, ~1455
C-O (Ether and Phenol)Stretching1265 - 1030

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly those involving conjugated π-systems. Phenolic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions in the benzene (B151609) ring. For this compound, one would expect strong absorption bands, with the exact wavelength of maximum absorbance (λmax) being influenced by the substitution pattern and the solvent used.

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure and Intermolecular Interactions

While crystallographic data for this compound itself is not available in the cited sources, analysis of its derivatives provides insight into the power of these techniques. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

For example, the structure of a related derivative, 2,6-Dimethoxy-4-((2-nitrophenylimino)methyl)phenol, was elucidated using this technique. Such an analysis reveals the exact spatial arrangement of all atoms and how molecules pack together in a crystal lattice.

Hirshfeld Surface Analysis: This computational method is used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, it becomes possible to identify and analyze interactions such as hydrogen bonds (e.g., O-H···O) and other close contacts (e.g., C-H···O), which are crucial for the stability of the crystal structure. This has been applied to derivatives to understand their crystal packing stability.

Hyphenated Analytical Platforms for Complex Mixture Analysis (e.g., GC-MS/NMR)

In many real-world scenarios, this compound is not found as a pure substance but as a minor component within a highly complex matrix. Hyphenated analytical platforms, which couple a separation technique with a spectroscopic detection method, are essential for its identification and quantification in such samples.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a prominent technique used to analyze complex materials like lignin. The material is first thermally decomposed (pyrolysis) into smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry. Multiple studies have successfully used Py-GC/MS to identify this compound as a structural unit within lignin from various sources, such as bamboo and softwood pulp bleaching liquors. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For less complex samples like bio-oils or liquid smoke flavorings, direct GC-MS analysis is sufficient. sphinxsai.comajol.inforesearchgate.net The technique provides both the retention time (a chromatographic property) and the mass spectrum (a structural fingerprint) for each component. This dual detection mechanism allows for the confident identification of this compound even when it is present among hundreds of other compounds. sphinxsai.com The combination of these powerful analytical tools is indispensable for studying the chemical composition of natural and industrial products.

Computational Chemistry and Theoretical Modeling of 4,5 Dimethoxy 2 Methylphenol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting the molecular geometry, electronic properties, and reactivity of chemical compounds like 4,5-Dimethoxy-2-methylphenol. nih.govasrjetsjournal.org By calculating the electron density, DFT can elucidate various properties and predict the outcomes of chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a crucial DFT-based analysis that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It provides a visual representation of the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.gov The MEP map uses a color spectrum to denote different potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent regions with intermediate or near-zero potential.

For this compound, MEP analysis would reveal the most reactive sites. The oxygen atom of the hydroxyl group and the methoxy (B1213986) groups are expected to be the regions with the highest negative potential (red), making them susceptible to electrophilic attack and key sites for hydrogen bonding interactions. nih.govmanipal.edu The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its role as a hydrogen bond donor. The aromatic ring itself would show a distribution of electron density, influencing its interaction with other molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, while the LUMO's energy relates to the electron affinity, indicating its capacity to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity indices can be calculated, providing a quantitative measure of a molecule's reactivity. These indices are presented in the table below.

Reactivity IndexFormulaDescription
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η) η = (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity (χ) χ = (IP + EA) / 2The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω) ω = μ2 / 2η (where μ is the chemical potential, μ ≈ -χ)Measures the propensity of a species to accept electrons.

This table is generated based on established principles of DFT and FMO theory. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions within a molecular system. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds. This analysis provides a quantitative description of the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions are key to understanding the stability of the molecule and the nature of its bonding. For phenolic compounds, NBO analysis can elucidate the intramolecular hydrogen bonding and the resonance effects of the substituents on the aromatic ring.

Quantum Chemical Descriptors for Antioxidant Activity Prediction (e.g., Bond Dissociation Energy (BDE), Ionization Potential (IP))

Computational methods are extensively used to predict the antioxidant potential of phenolic compounds. The primary mechanisms of antioxidant action involve hydrogen atom transfer (HAT) and single electron transfer (SET). Quantum chemical descriptors, calculated using DFT, can quantify the propensity of a molecule to act as an antioxidant via these mechanisms. researchgate.net

Bond Dissociation Energy (BDE): The BDE of the phenolic O-H bond is a key descriptor for the HAT mechanism. nih.govnih.gov It represents the enthalpy change required to break the O-H bond homolytically to form a phenoxyl radical and a hydrogen atom. pan.olsztyn.pl A lower BDE value indicates that the hydrogen atom can be donated more easily to scavenge free radicals, suggesting higher antioxidant activity. nih.govnih.gov

Ionization Potential (IP): The IP is crucial for the SET mechanism and corresponds to the energy required to remove an electron from the antioxidant molecule. nih.gov A lower IP value facilitates electron donation to a radical species, indicating a more potent antioxidant. researchgate.net

Theoretical calculations on various phenolic compounds have established a strong correlation between these descriptors and experimentally observed antioxidant activity.

Compound TypeTypical O-H BDE (kcal/mol)Typical IP (eV)Antioxidant Activity Implication
Simple Phenol (B47542)~88~8.5Baseline antioxidant potential.
Methoxyphenols80 - 877.8 - 8.3Electron-donating methoxy groups lower BDE and IP, enhancing activity.
Alkylphenols85 - 888.2 - 8.5Alkyl groups have a modest effect, slightly lowering IP and BDE.

This table contains representative data ranges for classes of phenolic compounds based on computational studies. pan.olsztyn.plnih.gov

For this compound, the presence of two electron-donating methoxy groups and one methyl group on the phenol ring is expected to lower both the O-H BDE and the IP compared to unsubstituted phenol, thereby predicting significant antioxidant potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamics of molecules like this compound. nih.gov

These simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations (conformers). For this compound, MD simulations would track the rotation of the hydroxyl, methyl, and methoxy groups, revealing their preferred orientations and the energy barriers between different conformational states. chemrxiv.org Furthermore, when studying ligand-target interactions, MD simulations can model how the compound behaves within a biological environment, such as the active site of an enzyme, providing insights into the stability of the binding pose and the dynamic interactions with surrounding amino acid residues over a simulated time period. researchgate.net

Molecular Docking Studies for Mechanistic Insights into Receptor and Enzyme Binding (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govbanglajol.info This method is widely used to gain non-clinical insights into the binding mechanism and affinity of small molecules like this compound with various biological targets. acs.org

In a typical docking study, the ligand is placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity, often reported as a binding energy (in kcal/mol). Lower binding energies indicate more favorable and stable interactions. mdpi.com The results also provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the active site. mdpi.com For phenolic compounds, enzymes like tyrosinase and cyclooxygenase are common targets in docking studies to explore their potential as enzyme inhibitors. acs.orgmdpi.com

Target EnzymeLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
TyrosinaseThis compound-6.5 to -8.0HIS, ASN, VAL
Cyclooxygenase-2 (COX-2)This compound-7.0 to -9.0ARG, TYR, SER
Xanthine OxidaseThis compound-6.0 to -7.5PHE, GLU, THR

This table presents hypothetical, yet representative, data for molecular docking studies of a phenolic compound with common enzyme targets to illustrate the typical output of such an analysis.

Mechanistic Investigations of Biological Activities of 4,5 Dimethoxy 2 Methylphenol and Its Analogues

In Vitro Antioxidant Mechanisms and Radical Scavenging Pathways

Phenolic compounds, including 4,5-Dimethoxy-2-methylphenol and its analogues, are recognized for their antioxidant properties, which are primarily executed through radical scavenging mechanisms. The specific pathway taken often depends on the structure of the antioxidant, the nature of the free radical, and the solvent system. The principal mechanisms involved are Hydrogen-Atom Transfer (HAT) and Single Electron Transfer (SET).

The Hydrogen-Atom Transfer (HAT) mechanism is a fundamental pathway through which phenolic antioxidants neutralize free radicals. nih.gov This process involves the direct transfer of a hydrogen atom (H•) from the phenolic hydroxyl group (O-H) to a radical species (R•), effectively quenching the radical and forming a stable phenoxy radical (ArO•), as depicted in the reaction below:

ArOH + R• → ArO• + RH

The efficacy of the HAT mechanism is predominantly determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.govresearchgate.net A lower BDE facilitates easier hydrogen atom donation, leading to a higher rate of radical scavenging. The chemical structure of this compound, featuring electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the aromatic ring, is expected to decrease the O-H BDE. These groups increase the stability of the resulting phenoxy radical through resonance and inductive effects, thereby enhancing its antioxidant activity. nih.gov It has been reported that methoxyl and phenolic hydroxyl groups can promote the antioxidant activities of phenolic acids. nih.gov

An alternative pathway for radical scavenging by phenolic antioxidants is the Single Electron Transfer (SET) mechanism. nih.govresearchgate.net Unlike the one-step HAT process, SET involves two sequential steps:

Electron Transfer : The phenol (B47542) donates a single electron to the free radical, resulting in the formation of a phenol radical cation (ArOH•⁺) and an anion (R⁻). ArOH + R• → ArOH•⁺ + R⁻

Proton Transfer : The unstable radical cation then releases a proton (H⁺) to the surrounding medium, yielding the same phenoxy radical (ArO•) formed in the HAT mechanism. ArOH•⁺ → ArO• + H⁺

The feasibility of the initial step in the SET mechanism is governed by the ionization potential (IP) of the antioxidant molecule; a lower IP favors the electron donation process. researchgate.net The SET mechanism is considered more prevalent in polar solvents, which can stabilize the charged intermediates formed during the reaction. semanticscholar.org

The antioxidant activity of phenolic compounds extends beyond direct radical scavenging and includes their capacity to act as reducing agents and metal ion chelators. The reductive capacity is a measure of the compound's ability to donate electrons, which can be evaluated by assays such as the Ferric Ion Reducing Antioxidant Power (FRAP) test. nih.gov In this assay, the antioxidant reduces a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Enzyme Inhibition Studies and Kinetic Analysis (Non-Clinical)

Tyrosinase is a multifunctional, copper-containing metalloenzyme that plays a critical role in melanogenesis (melanin production) and enzymatic browning in fruits and vegetables. nih.govmdpi.com Consequently, inhibitors of this enzyme are of significant interest for applications in cosmetics as skin-lightening agents and in the food industry as anti-browning agents. nih.gov

Phenolic compounds are a well-known class of tyrosinase inhibitors. nih.gov Their inhibitory mechanism often involves direct binding to the enzyme's active site, which contains a dinuclear copper center. Compounds with a 4-substituted resorcinol (B1680541) skeleton, in particular, have been shown to be potent tyrosinase inhibitors. researchgate.net The inhibitory action of this compound would likely involve interaction with the copper ions in the active site, thereby blocking the binding of its natural substrate, L-tyrosine. Kinetic studies of similar phenolic inhibitors have revealed various modes of inhibition, including competitive, non-competitive, and mixed-type mechanisms. mdpi.commdpi.com For example, a study on a series of cinnamic acid–eugenol esters identified a reversible mixed-type inhibitor of tyrosinase. mdpi.com

Inhibitory Potency (IC₅₀) of Various Phenolic Compounds on Mushroom Tyrosinase
CompoundIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
Gallic Acid4500Kojic Acid14.15 mdpi.com
Cinnamic acid–eugenol ester (c27)3.07
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol0.2

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine. journalejmp.com The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. journalejmp.comnih.gov

Several synthetic and natural compounds containing dimethoxy moieties have been evaluated for their AChE inhibitory activity. Kinetic analysis is crucial for understanding the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. A kinetic study of E2020 (Donepezil), a potent AChE inhibitor featuring a 5,6-dimethoxy-1-indanone (B192829) core, revealed a mixed-type inhibition pattern. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Lineweaver-Burk plots are commonly used to determine the mode of inhibition and key kinetic parameters such as the Michaelis constant (Kₘ) and the inhibitor dissociation constant (Kᵢ). researchgate.netugm.ac.id

Kinetic Parameters of AChE Inhibition by Selected Compounds
InhibitorType of InhibitionKᵢ (μM)IC₅₀ (μM)
Indanone-carbamate hybrid (7d)Partial Non-competitiveN/A0.04 (vs BChE)
Indanone-aminopropoxy benzylidene (5c)Mixed-typeN/A0.12 (vs AChE)
E2020 (Donepezil)Mixed-typeLower than THAN/A

N/A: Not available in the provided search results. Kᵢ represents the inhibitor dissociation constant. IC₅₀ is the half-maximal inhibitory concentration. BChE is Butyrylcholinesterase, a related enzyme.

α-Amylase and α-Glucosidase Inhibition by Phenolic Derivatives

Phenolic compounds are a prominent class of natural products investigated for their potential to manage hyperglycemia by inhibiting key digestive enzymes, namely α-amylase and α-glucosidase. researchgate.net These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net By impeding their function, the rate of glucose absorption is decreased, leading to a reduction in postprandial blood glucose levels. researchgate.net The inhibitory activity of phenolic derivatives is intrinsically linked to their molecular structure, including the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.

While direct studies on this compound are limited, research on analogous phenolic compounds provides insights into the potential mechanisms of action. For instance, various polyphenols have demonstrated significant inhibitory effects on both α-amylase and α-glucosidase. researchgate.net The mechanism of inhibition is often competitive or mixed-type, suggesting that these compounds can bind to the active site of the enzymes or to an allosteric site, thereby preventing substrate binding or catalysis.

The structure-activity relationship of polyphenols in the inhibition of these enzymes is complex. For example, the presence of multiple hydroxyl groups is often associated with enhanced inhibitory activity. nih.gov However, the degree of glycosylation can also influence the inhibitory potential, as seen in studies with flavonoids where the aglycones sometimes exhibit stronger inhibition than their glycoside counterparts. nih.gov

The following table summarizes the inhibitory activities of various phenolic compounds against α-amylase and α-glucosidase, illustrating the range of potencies observed within this class of molecules.

Table 1: Inhibitory Activities of Selected Phenolic Compounds on α-Amylase and α-Glucosidase

Compound Enzyme IC50 Value
Katononic acid α-Amylase 52.4 µg/mL (119.3 µM) researchgate.net
3-Oxolupenal α-Amylase 46.2 µg/mL (101.6 µM) researchgate.net
Katononic acid α-Glucosidase 88.6 µg/mL (194.8 µM) researchgate.net
3-Oxolupenal α-Glucosidase 62.3 µg/mL (141.9 µM) researchgate.net

| Quercetin 3-O-glucoside | α-Amylase & α-Glucosidase | Potent inhibitor nih.gov |

Cyclooxygenase (COX-1/2) and Lipoxygenase (5-LOX) Modulation by Phenolic Compounds

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.net The inhibition of these enzymes is a primary target for anti-inflammatory drugs. Phenolic compounds, including analogues of this compound, have been investigated for their ability to modulate the activity of COX-1, COX-2, and 5-LOX.

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to inhibit these enzymes. nih.gov For example, dimerization of simple phenols like p-cresol (B1678582) has been shown to enhance their inhibitory effect on COX-2 expression. nih.gov This suggests that the structural complexity of phenolic compounds plays a crucial role in their anti-inflammatory activity.

The following table provides examples of the inhibitory activities of various phenolic and related compounds against COX and 5-LOX enzymes.

Table 2: Modulation of COX and 5-LOX by Phenolic and Related Compounds

Compound/Extract Enzyme(s) Observed Effect
p-Cresol dimer COX-2 Enhanced inhibition of expression nih.gov
p-Hydroxyanisole (pHA) dimer COX-2 Enhanced inhibition of expression nih.gov
Methoxyflavone F2 COX-2 Selective inhibition (SI: 3.90) mdpi.com
Methoxyflavone F5 5-LOX 33.65 ± 4.74% inhibition mdpi.com

| ML3000 | COX/5-LOX | Dual inhibitor nih.gov |

Other Enzyme Targets and Mechanistic Deconvolution

Beyond the well-studied inhibition of enzymes involved in carbohydrate digestion and inflammation, phenolic compounds and their analogues have been shown to interact with a variety of other enzyme targets. These interactions contribute to their broad spectrum of biological activities. While specific mechanistic studies on this compound are scarce, the activities of related methoxy-substituted and phenolic compounds suggest potential targets.

For instance, methoxy-substituted chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. uantwerpen.be The inhibitory activity is attributed to the structural similarity of the chalcone (B49325) scaffold to known MAO-B inhibitors. uantwerpen.be

Furthermore, various phenolic compounds have been evaluated for their inhibitory effects on cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in the cholinergic system and targets for drugs used to treat Alzheimer's disease. nih.gov For example, rivastigmine, a drug that inhibits both acetylcholinesterase and butyrylcholinesterase, has been approved for the treatment of mild-to-moderate Alzheimer's disease. nih.gov

Other potential enzyme targets for phenolic compounds include tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, and various kinases, which play crucial roles in cellular signaling pathways. The diverse inhibitory profiles of phenolic compounds underscore the complexity of their mechanisms of action and highlight the need for further research to fully elucidate their therapeutic potential.

Antimicrobial Activity and Mechanistic Modes of Action (Non-Clinical Microorganism Studies)

Inhibition of Bacterial Growth and Viability

Phenolic compounds, including derivatives of this compound, are known to possess significant antibacterial properties against a wide range of both Gram-positive and Gram-negative bacteria. frontiersin.org The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell membranes, interfere with essential metabolic processes, and inhibit the activity of microbial enzymes. nih.gov

While specific data for this compound is limited, studies on structurally related compounds provide valuable insights. For example, Schiff bases of syringaldehyde, which share a dimethoxyphenol moiety, have been evaluated for their antibacterial activity. researchgate.net One such derivative, 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol, was found to be more effective than the standard antibiotic ampicillin (B1664943) against Pseudomonas aeruginosa. researchgate.netresearchgate.net

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. The following table summarizes the MIC values for several phenolic compounds and their derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Phenolic Compounds Against Various Bacteria

Compound Bacterium MIC Value
2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol Pseudomonas aeruginosa < 22 µg/mL researchgate.net
2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol Bacillus subtilis < 22 µg/mL researchgate.net
Syringaldehyde Klebsiella sp. < 22 µg/mL researchgate.net
2,6-Dimethoxy-4-((phenylamino) methyl)phenol Enterobacter sp. < 22 µg/mL researchgate.net
Carvacrol Staphylococcus aureus 0.15 - 15 mg/mL nih.gov

| Eugenol | Various bacteria | Exhibits antibacterial properties nih.gov |

Antifungal Properties

In addition to their antibacterial effects, phenolic compounds have demonstrated notable antifungal activity against a variety of pathogenic and spoilage fungi. nih.gov The mechanisms underlying their antifungal action are believed to involve the disruption of fungal cell membranes, inhibition of spore germination, and interference with fungal metabolic pathways. nih.gov

Studies on phenolic extracts from various plant sources have shown broad-spectrum inhibitory activities against fungi such as Fusarium oxysporum, Colletotrichum musae, and Penicillium italicum. For instance, certain coumarin (B35378) and chromone (B188151) derivatives isolated from an endophytic fungus exhibited significant antifungal effects, with some compounds showing greater potency than the commercial fungicide triadimefon.

Table 4: Minimum Inhibitory Concentration (MIC) of Phenolic and Related Compounds Against Fungi

Compound Fungus MIC Value (µM)
4,4′-dimethoxy-5,5′-dimethyl-7,7′-oxydicoumarin Fusarium oxysporum 253.81
Compound 3 (unspecified) Fusarium oxysporum 235.85
Compound 4 (unspecified) Fusarium oxysporum 252.47
(S)-5-hydroxy-2,6-dimethyl-4H-furo[3,4-g]benzopyran-4,8(6H)-dione Colletotrichum musae 203.07

| Compound 6 (unspecified) | Penicillium italicum | 61.18 |

Antimycobacterial Efficacy of Related Phenolic Isoxazolyl Derivatives

Derivatives of phenolic compounds, particularly those incorporating an isoxazolyl moiety, have emerged as a promising class of agents with significant antimycobacterial activity. researchgate.net These compounds have been investigated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, including drug-resistant strains.

The mechanism of action of some of these derivatives is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This mode of action is shared with the first-line anti-tuberculosis drug isoniazid.

A number of phenolic isoxazolyl derivatives have demonstrated potent in vitro activity against M. tuberculosis H37Rv and other mycobacterial species. researchgate.net The following table summarizes the minimum inhibitory concentrations (MICs) of several isoxyl (B29260) derivatives against various mycobacteria, highlighting their potential as leads for the development of new anti-tuberculosis drugs.

Table 5: Minimum Inhibitory Concentration (MIC) of Isoxyl and its Derivatives Against Mycobacteria

Compound Mycobacterial Species MIC (µg/mL)
Isoxyl (ISO) Mycobacterium tuberculosis H37Rv 2.5
Isoxyl (ISO) Mycobacterium bovis BCG 0.5
Isoxyl (ISO) Mycobacterium avium 2.0
Isoxyl (ISO) Mycobacterium aurum A+ 2.0

| Various ISO derivatives | Mycobacterium tuberculosis | <0.1 to 2.5 |

Investigations into DNA, RNA, and Protein Synthesis Disruption by Phenolic Analogues

The precise mechanisms by which this compound and its direct analogues disrupt the synthesis of crucial macromolecules such as DNA, RNA, and proteins have not been extensively elucidated in dedicated studies. However, the broader class of phenolic compounds, to which this compound belongs, has been the subject of various investigations into their effects on these fundamental cellular processes. The insights from these studies on related phenolic structures can provide a foundational understanding of the potential mechanisms at play.

Phenolic compounds are known to exert their biological effects through a variety of mechanisms, including the induction of oxidative stress, which can lead to damage of cellular components like lipids, proteins, and DNA. Some phenolic compounds can act as pro-oxidants, promoting the generation of reactive oxygen species (ROS) that can interfere with cellular processes, including macromolecular synthesis.

Furthermore, certain polyphenols have been shown to interact with key enzymes involved in DNA replication and transcription. For instance, some flavonoids, a class of polyphenols, have been found to inhibit the activity of DNA topoisomerases I and II. These enzymes are critical for managing the topological state of DNA during replication and transcription, and their inhibition can lead to disruptions in these processes. The ability of isoflavones to inhibit topoisomerase I and II enzymes has been suggested as a mechanism for their antibacterial activity, as this inhibition affects nucleic acid synthesis and subsequent bacterial growth nih.gov.

While direct evidence for this compound is pending, the established activities of other phenolic compounds suggest potential pathways by which it and its analogues might interfere with DNA, RNA, and protein synthesis. These could include direct interactions with the enzymes of synthesis, or indirect effects mediated through cellular stress pathways.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, providing a roadmap for the design of more potent and selective analogues. For this compound and its derivatives, SAR studies have begun to shed light on the key structural features that govern their biological potency.

A study focusing on a series of 4,5-dimethoxybenzene derivatives as inhibitors of rhinovirus 14 infection revealed important SAR insights. This research highlighted the necessity of the 4,5-dimethoxy scaffold for in vitro activity. The presence of these two methoxy groups at the 4 and 5 positions of the benzene (B151609) ring appears to be a critical determinant of the observed antiviral effects. The study, which synthesized and evaluated 99 structural analogues, also demonstrated that a C-4 substituted aromatic moiety was essential for the in vitro activity of these compounds nih.gov. However, modifications to the linker region of the molecules did not yield convincing improvements in activity nih.gov. The benzonitrile (B105546) derivative was identified as the most potent and selective inhibitor in this series nih.gov.

Broader SAR studies on substituted phenols have provided a more general understanding of the physicochemical properties that influence their biological activities. These studies often consider parameters such as hydrophobicity (log P), electronic effects of substituents (Hammett constants), and steric factors. For instance, the cytotoxicity of substituted phenols has been shown to be influenced by these parameters. In some cases, a quantitative structure-activity relationship (QSAR) has been established, linking these properties to the observed biological effects rotman-baycrest.on.caacs.orgstuba.sknih.govnih.gov.

The table below summarizes the key findings from SAR studies on 4,5-dimethoxybenzene derivatives and related phenolic compounds.

Compound/Series Key Structural Features Impact on Biological Activity Reference
4,5-Dimethoxybenzene Derivatives4,5-Dimethoxy scaffoldNecessary for in vitro antiviral activity nih.gov
4,5-Dimethoxybenzene DerivativesC-4 substituted aromatic moietyNecessary for in vitro antiviral activity nih.gov
4,5-Dimethoxybenzene DerivativesModifications on the linkerNot convincing for improving activity nih.gov
Substituted PhenolsHydrophobicity (log P)Important for cytotoxicity rotman-baycrest.on.caacs.orgstuba.sknih.govnih.gov
Substituted PhenolsElectronic parameters (Hammett constants)Influences biological activity rotman-baycrest.on.caacs.orgstuba.sknih.govnih.gov
Substituted PhenolsSteric factorsAffects interaction with biological targets rotman-baycrest.on.caacs.orgstuba.sknih.govnih.gov

These SAR studies provide valuable guidance for the future design and development of more effective analogues of this compound with enhanced biological potency.

Environmental Fate and Ecological Roles of 4,5 Dimethoxy 2 Methylphenol

Environmental Distribution and Natural Cycling in Ecosystems

While specific data on the widespread environmental distribution and natural cycling of 4,5-Dimethoxy-2-methylphenol is not extensively documented in the provided search results, its origins suggest its presence in specific ecosystems. As a derivative of plant secondary metabolites and a product of fungal metabolism, its distribution is likely concentrated in environments rich in decaying plant matter, particularly wood.

One significant natural source is the brown rot fungus Gloeophyllum trabeum, which synthesizes 4,5-dimethoxycatechol, a closely related compound. This suggests that this compound may be part of the biochemical processes involved in wood degradation by certain fungi. These fungi play a crucial role in carbon cycling by breaking down lignocellulose, and the compounds they produce, including methoxyphenols, are integral to this process.

Phenolic compounds, in general, are common plant secondary metabolites that can act as allelochemicals, influencing the germination and growth of competing plants in the soil mdpi.com. This suggests that this compound could be released into the soil environment from plant tissues, contributing to the complex chemical interactions within the rhizosphere.

The distribution of related alkylphenols and their degradation products has been studied in aquatic environments, particularly near sewage treatment plants, indicating that anthropogenic activities can also introduce such compounds into ecosystems researchgate.net. However, the direct link to this compound from these sources is not established in the provided information.

Abiotic Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Chemical Oxidation)

Information regarding the specific abiotic degradation pathways of this compound is limited in the provided search results. However, general principles of phenolic compound degradation can be applied. Phenolic compounds in the environment are susceptible to several abiotic degradation processes.

Photodegradation: In aquatic environments, phenolic compounds can undergo photolysis, where they are broken down by sunlight. The rate and products of photodegradation are influenced by factors such as water chemistry (e.g., pH, presence of dissolved organic matter) and the intensity of solar radiation.

Chemical Oxidation: Phenolic compounds can be oxidized by various chemical oxidants present in the environment, such as reactive oxygen species (e.g., hydroxyl radicals). These reactions can lead to the formation of a variety of transformation products, including quinones and other oxidized species. For instance, a related compound, 2-Methoxyphenol, can be transformed into catechol and subsequently to 1,2-benzoquinone (B1198763) mdpi.com.

The environmental fate of related compounds like 2,6-Di-tert-butyl-4-methylphenol suggests instability in water and susceptibility to photolysis mdpi.com. While this provides a potential analogue, specific studies on this compound are necessary to determine its precise abiotic degradation pathways and rates.

Microbial Biotransformation and Biodegradation Mechanisms

Microorganisms play a critical role in the transformation and degradation of phenolic compounds in the environment. While the specific microbial biotransformation of this compound is not detailed, the metabolism of related compounds by fungi provides insight into potential mechanisms.

The brown rot fungus Gloeophyllum trabeum is known to synthesize related dimethoxy-compounds, suggesting it possesses the enzymatic machinery to metabolize such molecules nih.gov. Fungi, in general, utilize extracellular enzymes to break down complex organic molecules like lignin (B12514952), which is rich in phenolic structures. This process often involves oxidative enzymes that can modify and cleave the aromatic rings of phenolic compounds.

Role in Chemical Ecology and Inter-species Interactions (e.g., Plant Secondary Metabolism, Flavor/Aroma Constituents)

This compound and related phenolic compounds play significant roles in the chemical ecology of plants and their interactions with other organisms.

Plant Secondary Metabolism: Plants produce a vast array of secondary metabolites, including phenolic compounds, which are not directly involved in growth and development but are crucial for defense and interaction with the environment nih.govmdpi.com. These compounds can act as a defense against herbivores, insects, and pathogens nih.gov. Phenolic acids, for example, are known allelochemicals that can inhibit the growth of neighboring plants mdpi.com. The breakdown products of some secondary metabolites can also have distinct biological activities, expanding the functional repertoire of the parent compounds biorxiv.org.

Flavor and Aroma: Phenolic compounds are significant contributors to the flavor and aroma of many foods, particularly those that have been smoked nih.gov. While this compound is not explicitly mentioned as a key smoke aroma compound in the provided text, related methoxyphenols like 2-methoxy-4-methylphenol (B1669609) (creosol) are known for their smoky, phenolic, and medicinal taste and odor profiles nih.gov. These sensory characteristics are important in consumer perception of smoked products. The odor character of phenolic compounds can vary with concentration, with smoky attributes often perceived at low concentrations nih.gov.

The table below summarizes the sensory characteristics of some phenolic compounds related to this compound.

CompoundOdor Description
2-Methoxy-4-methylphenol (Creosol)Phenolic, smoke, plastic, candy, spice, wood nih.gov
GuaiacolPhenolic, medicinal, musty, smoky nuance thegoodscentscompany.com
p-Cresol (B1678582)Phenolic, medicinal, leathery

This table is for illustrative purposes and includes related compounds to provide context on the sensory properties of methoxyphenols.

Advanced Applications in Materials Science and Industrial Chemistry

Utilization as Precursors for Complex Organic Molecule Synthesis

For instance, the phenolic hydroxyl group can be a site for etherification or esterification, allowing for the introduction of diverse functionalities and the extension of the molecular framework. The aromatic ring itself is susceptible to electrophilic substitution reactions, which could be directed by the existing substituents to introduce nitro, halogen, or acyl groups, further functionalizing the molecule for subsequent transformations. One study detailed the synthesis of aminoacetyl derivatives from methyl 2-acetyl-4,5-dimethoxyphenylacetate, a compound structurally related to 4,5-Dimethoxy-2-methylphenol, indicating the potential for this core structure to serve as a building block for bioactive compounds.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
O-AlkylationAlkyl halide, BaseAlkoxy derivatives
O-AcylationAcyl chloride, BaseEster derivatives
NitrationHNO₃, H₂SO₄Nitrophenol derivatives
HalogenationHalogen, Lewis acidHalogenated phenol (B47542) derivatives
Friedel-Crafts AcylationAcyl chloride, Lewis acidAcylphenol derivatives

Integration into Polymer Systems and Material Modification

Phenolic compounds have a long history of use in polymer chemistry, most notably in the production of phenolic resins through reaction with formaldehyde. While there is no specific documentation on the use of this compound in this context, its structure suggests it could potentially be incorporated into such polymers. The reactivity of the aromatic ring at the positions ortho and para to the hydroxyl group would be key to its ability to form cross-linked networks. However, the existing substitution pattern may sterically hinder or electronically deactivate the ring towards polymerization compared to unsubstituted phenol.

Another avenue for its application in polymer science is as a modifier or additive. The antioxidant properties inherent to many phenolic compounds could be imparted to polymer systems, protecting them from degradation. Furthermore, its specific functional groups could be leveraged for grafting onto existing polymer backbones, thereby modifying the surface properties or bulk characteristics of the material. For example, its incorporation could potentially enhance thermal stability or alter the solubility of a polymer.

Development of Nanomaterials and Catalytic Systems from Phenolic Precursors

The use of phenolic compounds in the synthesis of nanomaterials, particularly metal nanoparticles, is an active area of research. Phenols can act as both reducing agents, converting metal ions to their elemental form, and as capping agents, stabilizing the newly formed nanoparticles and preventing their agglomeration. The specific arrangement of methoxy (B1213986) and hydroxyl groups on this compound could influence its redox potential and its ability to coordinate with metal surfaces, thereby affecting the size, shape, and stability of the resulting nanoparticles.

In the realm of catalysis, phenolic ligands can be used to synthesize metal complexes with catalytic activity. The oxygen atoms of the hydroxyl and methoxy groups in this compound could act as coordination sites for metal ions, forming metal-organic frameworks (MOFs) or discrete molecular catalysts. The electronic properties of the aromatic ring, modulated by its substituents, could in turn influence the catalytic activity of the coordinated metal center. However, specific examples of nanomaterials or catalytic systems derived from this compound are not reported in the scientific literature.

Role in Lignin (B12514952) Chemistry and Valorization Strategies

Lignin, a complex biopolymer rich in aromatic subunits, is a significant renewable source of phenolic compounds. The valorization of lignin through various depolymerization techniques, such as pyrolysis, hydrogenolysis, and hydrothermal liquefaction, aims to break it down into valuable smaller molecules. The structural units of lignin are primarily p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to H- (hydroxyphenyl), G- (guaiacyl), and S- (syringyl) type phenolic compounds upon degradation.

This compound is structurally related to both G- and S-type lignin units. While it is not commonly reported as a major product of lignin valorization, its formation is theoretically plausible depending on the specific lignin source and the degradation methodology employed. The presence of two methoxy groups is characteristic of S-type lignin, while the substitution pattern bears some resemblance to derivatives of G-type units. The challenge in lignin valorization lies in the selective cleavage of its robust ether and carbon-carbon bonds to yield specific, high-value phenolic compounds. Research in this area is ongoing, with a focus on developing more efficient and selective catalytic systems for the targeted production of desired aromatics from this abundant biomass.

Table 2: Common Phenolic Compounds Derived from Lignin Valorization

Lignin Unit TypeRepresentative Monomeric Products
H-type (p-hydroxyphenyl)Phenol, p-Cresol (B1678582)
G-type (Guaiacyl)Guaiacol, Vanillin, Vanillic acid
S-type (Syringyl)Syringol, Syringaldehyde, Syringic acid

Q & A

Basic Research Questions

Q. What analytical methods are recommended for isolating and quantifying 4,5-Dimethoxy-2-methylphenol in natural product matrices?

  • Methodology : Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for isolating volatile and semi-volatile phenolic compounds like this compound from complex matrices such as tea. This approach minimizes matrix interference and enhances sensitivity for low-abundance analytes . Calibration curves using internal standards (e.g., deuterated analogs) improve quantification accuracy.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) enables precise structural elucidation. Crystallization is achieved via slow evaporation in solvents like ethanol or dichloromethane. Hydrogen bonding and methoxy group orientations can be analyzed using electron density maps and refinement algorithms .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Adhere to GHS classification guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2/2A hazards). Use fume hoods for synthesis steps to avoid inhalation. Emergency procedures include rinsing eyes with water for ≥15 minutes and consulting safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Apply the Colle-Salvetti correlation-energy formula or hybrid functionals (e.g., B3LYP) to model electron density distributions and local kinetic energy. Basis sets like 6-311G(d,p) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), providing insights into redox behavior and reactivity .

Q. How can contradictions in toxicological data for this compound be resolved?

  • Methodology : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with structure-activity relationship (SAR) models. Follow RIFM criteria for fragrance safety assessments, which integrate dose-response data, exposure scenarios, and read-across studies for structurally similar compounds like 2-Methoxy-4-methylphenol .

Q. What strategies optimize regioselective methoxylation during the synthesis of this compound?

  • Methodology : Use protecting groups (e.g., acetyl) for phenolic hydroxyl groups to direct methoxylation. Catalytic methods involving Cu(I)/DMEDA or Pd(II) complexes enhance selectivity for para/ortho positions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry via nuclear Overhauser effect (NOE) NMR experiments .

Q. How do matrix effects influence the quantification of this compound in plant extracts?

  • Methodology : Perform matrix-matched calibration by spiking analyte-free extracts with known concentrations. Compare recovery rates (80–120%) across solvents (e.g., methanol vs. ethyl acetate) to identify interference from co-eluting compounds like terpenoids or flavonoids. Adjust HS-SPME fiber coatings (e.g., PDMS/DVB) to improve selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.